Chlorpyriphos-methyl Desmethyl Chlorpyriphos-methyl Desmethyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17978451
InChI: InChI=1S/C6H5Cl3NO3PS/c1-12-14(11,15)13-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H,11,15)
SMILES:
Molecular Formula: C6H5Cl3NO3PS
Molecular Weight: 308.5 g/mol

Chlorpyriphos-methyl Desmethyl

CAS No.:

Cat. No.: VC17978451

Molecular Formula: C6H5Cl3NO3PS

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

Chlorpyriphos-methyl Desmethyl -

Specification

Molecular Formula C6H5Cl3NO3PS
Molecular Weight 308.5 g/mol
IUPAC Name hydroxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane
Standard InChI InChI=1S/C6H5Cl3NO3PS/c1-12-14(11,15)13-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H,11,15)
Standard InChI Key DYESOQMZDNCQNZ-UHFFFAOYSA-N
Canonical SMILES COP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Chlorpyriphos-methyl desmethyl (CAS No. 85859588) is a thiophosphoric acid derivative formed via the oxidative desmethylation of chlorpyrifos-methyl. Its molecular formula, C6H5Cl3NO3PS\text{C}_6\text{H}_5\text{Cl}_3\text{NO}_3\text{PS}, corresponds to a molecular weight of 328.5 g/mol, with the sodium salt form exhibiting a slightly higher mass of 330.5 g/mol . The compound’s structure retains the 3,5,6-trichloro-2-pyridinyl moiety linked to a phosphorothoic acid group, where one methyl substituent is absent compared to the parent insecticide .

Key physicochemical properties include:

PropertyValueReference
Melting PointNot reported
Vapor PressureDerived from parent compound*
Water SolubilityModerate (enhanced in salts)
Log KowK_{\text{ow}}~3.5 (estimated)

*Chlorpyrifos-methyl exhibits a vapor pressure of 3×103Pa3 \times 10^{-3} \, \text{Pa} at 25°C, suggesting similar volatility for the desmethyl analog .

Synthesis and Metabolic Pathways

Biotransformation in Biological Systems

In vertebrates, chlorpyrifos-methyl undergoes hepatic cytochrome P450-mediated oxidation, yielding the desmethyl metabolite as a major urinary excretion product. Rat studies demonstrate that 70% of orally administered chlorpyrifos-methyl is eliminated as polar conjugates, with chlorpyriphos-methyl desmethyl constituting 7.9% of total radioactive residues in excreta . Avian models (hens) further reveal accumulation in adipose tissues (0.334 mg/kg) and egg yolk (0.678 mg/kg), emphasizing its lipophilic character .

Abiotic Degradation in Environmental Matrices

In aquatic systems, chlorpyriphos-methyl desmethyl forms via nucleophilic substitution with reduced sulfur species. Second-order rate constants (kk) for these reactions are:

Nucleophilek(M1s1)k \, (\text{M}^{-1} \text{s}^{-1})Environmental Relevance
Bisulfide (HS^-)2.2×1032.2 \times 10^{-3}Dominant in anoxic sediments
Polysulfides (Sn2_n^{2-})3.1×1023.1 \times 10^{-2}High in sulfidic porewaters
Thiosulfate (S2_2O32_3^{2-})1.0×1031.0 \times 10^{-3}Common in estuarine systems

These reactions proceed via an SN_\text{N}2 mechanism, displacing a methoxy group to yield the desmethyl derivative . Hydrolytic pathways concurrently generate trichloropyridinol, though this constitutes <10% of degradation products .

Environmental Fate and Persistence

Soil and Sediment Interactions

Chlorpyriphos-methyl desmethyl exhibits moderate adsorption to organic matter (Koc300L/kgK_{\text{oc}} \approx 300 \, \text{L/kg}), prolonging its residence time in agricultural soils. Field dissipation studies indicate a half-life of 15–30 days, contingent on microbial activity and redox conditions . In anaerobic sediments, reductive dechlorination accelerates degradation, with pseudo-first-order rate constants of 0.05day10.05 \, \text{day}^{-1} observed in marsh ecosystems .

Aquatic System Dynamics

The compound’s hydrolysis half-life spans 40–60 days at pH 7 and 25°C, while photolysis under solar UV radiation reduces this to <7 days . Predicted environmental concentrations (PECs) in coastal waters reach 0.5–2.0 µg/L post-application, posing risks to non-target crustaceans and fish .

Toxicological Profile

Acute and Subchronic Effects

As a cholinesterase inhibitor, chlorpyriphos-methyl desmethyl exhibits lower acute toxicity (rat oral LD50_{50} > 2,000 mg/kg) compared to its parent compound (LD50_{50} = 300 mg/kg) . Subchronic exposure in rats (90-day study) reveals no-observed-adverse-effect levels (NOAELs) of 5 mg/kg/day, with histopathological changes in renal tubules at higher doses .

Genotoxicity and Carcinogenicity

In vitro assays (Ames test, chromosomal aberration) show no mutagenic potential at concentrations ≤1,000 µg/plate . Chronic oncogenicity studies in mice and rats (104 weeks) classify the compound as non-carcinogenic, with no tumorigenic trends observed at doses ≤10 mg/kg/day .

Reproductive and Developmental Impacts

Multigenerational reproductive studies in rats identify a NOAEL of 3 mg/kg/day, with reduced pup survival and delayed sexual maturation at 10 mg/kg/day . Placental transfer occurs in gravid females, though teratogenic effects remain unobserved at maternally toxic doses .

Analytical Detection Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection (288 nm) achieves a limit of quantification (LOQ) of 0.007 mg/kg in plant matrices . Gas chromatography-mass spectrometry (GC-MS) employing selective ion monitoring (SIM) enhances specificity for soil and water samples, achieving detection limits of 0.001 µg/L .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorption bands at 1,240 cm1^{-1} (P=O stretch) and 1,548 cm1^{-1} (pyridinyl ring vibration), aiding structural confirmation . Nuclear magnetic resonance (NMR) spectra further resolve methylphosphorothioate protons at 4.04 ppm (doublet, 1^1H) and quaternary carbons at 150.7 ppm (13^{13}C) .

Regulatory Status and Risk Mitigation

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) maintains an acceptable daily intake (ADI) of 0–0.01 mg/kg bw for chlorpyrifos-methyl, extrapolating to its metabolites based on equivalence factors . The U.S. Environmental Protection Agency (EPA) mandates a 50-foot vegetative buffer zone to minimize aquatic contamination, while the European Union’s Maximum Residue Limits (MRLs) for desmethyl derivatives in crops range from 0.01–0.1 mg/kg .

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